Product packaging for Methyl altropyranoside(Cat. No.:CAS No. 29411-57-2)

Methyl altropyranoside

Cat. No.: B033389
CAS No.: 29411-57-2
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-OVHBTUCOSA-N
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Description

Methyl altropyranoside is a chemically defined glycoside derivative of the uncommon altrose sugar, serving as a critical tool in glycobiology and synthetic chemistry research. Its primary research value lies in its role as a stable, non-hydrolyzable glycosidic linkage mimic and a key intermediate for the synthesis of complex oligosaccharides and glycoconjugates. Researchers utilize this compound extensively as a substrate or inhibitor in enzymatic studies to probe the activity, specificity, and mechanism of glycosidases and glycosyltransferases. The altropyranoside configuration is of particular interest for investigating rare metabolic pathways and for the development of novel antibiotics or glycan-based therapeutics, where understanding enzyme-substrate interactions is paramount. Furthermore, its protected anomeric center makes it an invaluable building block in automated and solution-phase glycan assembly, enabling the construction of structurally diverse carbohydrate libraries for drug discovery and biochemical screening. This reagent is essential for advancing studies in bacterial polysaccharide structure, plant cell wall biochemistry, and the molecular basis of carbohydrate-protein recognition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B033389 Methyl altropyranoside CAS No. 29411-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-OVHBTUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482170
Record name methyl altropyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29411-57-2
Record name methyl altropyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Altropyranoside and Its Chemically Modified Derivatives

Stereocontrolled Glycosylation Strategies for Altropyranoside Formation

The formation of the glycosidic bond in a stereocontrolled manner is a cornerstone of carbohydrate synthesis. For methyl altropyranoside, achieving the desired anomeric configuration is paramount.

The stereochemical outcome of glycosylation reactions is influenced by a variety of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. While the synthesis of many common glycosides is well-established, achieving high stereoselectivity for less common sugars like altrosides can be challenging.

Research has shown that the conformation of the pyranose ring plays a crucial role in determining the anomeric selectivity. academie-sciences.fr Glycosyl donors that are forced into unusual conformations, for instance through protective group strategies or tethering, can exhibit altered reactivity and selectivity at the anomeric center. academie-sciences.fr For altropyranosides, the inherent instability of the glycosidic bond compared to that of gluco- and mannopyranosides presents an additional layer of complexity. thieme-connect.com This instability can, however, be harnessed for novel glycosidation reactions. For example, a new glycosidation of α-D-altropyranosides, where the 2-hydroxy group is unprotected, proceeds through an in situ formed 1,2-β-oxirane intermediate. thieme-connect.com

The use of participating protecting groups at the C-2 position is a common strategy to direct the formation of 1,2-trans-glycosides. Conversely, non-participating groups are typically employed to favor the formation of 1,2-cis-glycosides. In the context of altrosamine synthesis, a derivative of altropyranoside, the use of a 3-O-picoloyl group on the glycosyl donor has been shown to afford high facial syn-stereoselectivity through a Hydrogen-bond-mediated aglycone delivery (HAD) pathway. frontiersin.orgnih.gov This strategy, however, is most effective with highly reactive glycosyl acceptors. frontiersin.orgnih.gov

Once the altropyranoside core is established, the regioselective functionalization of its hydroxyl groups is often the next critical step. This allows for the introduction of various functionalities at specific positions, leading to a wide range of derivatives. The relative reactivity of the hydroxyl groups on the pyranose ring dictates the outcome of these reactions.

For instance, in the acylation of methyl α-D-mannopyranoside, a related hexopyranoside, the order of reactivity of the hydroxyl groups has been established as 6-OH > 3-OH > 4-OH. researchgate.net Similar principles of regioselectivity apply to altropyranoside scaffolds, although the specific reactivity profile may differ due to the altered stereochemistry. The use of bulky protecting groups, such as the benzylidene acetal (B89532), can be employed to selectively protect certain hydroxyl groups, thereby directing subsequent functionalization to the remaining free positions. mdpi.com Reductive cleavage of such acetals can then be performed regioselectively to unmask one of the protected hydroxyls. researchgate.net

Synthesis of this compound Derivatives via Epoxide Ring Opening Reactions

A powerful and widely utilized strategy for the synthesis of altropyranoside derivatives involves the nucleophilic ring-opening of 2,3-anhydro-mannopyranoside precursors. This approach provides a stereospecific route to the altroside configuration.

The synthesis of this compound and its derivatives can be efficiently achieved through the nucleophilic ring-opening of readily available methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside. rsc.orgnih.govubc.caresearchgate.net This reaction follows the Fürst-Plattner rule, where the incoming nucleophile attacks the epoxide ring in a trans-diaxial manner. This results in the formation of a 3-substituted altropyranoside derivative.

A variety of nucleophiles have been successfully employed in this reaction, leading to a diverse library of altropyranoside derivatives. For example, the reaction with amines provides a straightforward method for the preparation of 3-amino-3-deoxy-α-D-altropyranosides. rsc.orgnih.gov Similarly, the use of sodium azide (B81097) leads to the corresponding 3-azido derivative, which can be further transformed into other nitrogen-containing functionalities. rsc.orgcas.cz The reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside with ethanolamine (B43304) is a key step in the synthesis of altropyranoside-based crown ethers. researchgate.net

PrecursorNucleophileProductReference(s)
Methyl 2,3-anhydro-α-D-mannopyranosideAminesMethyl 3-amino-3-deoxy-α-D-altropyranosides rsc.org, nih.gov
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranosideSodium AzideMethyl 3-azido-4,6-O-benzylidene-α-D-altropyranoside rsc.org, cas.cz
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranosideEthanolamine3-Substituted altropyranoside researchgate.net
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranosideCarbon monoxide and methanol (B129727)Methyl 3-O-methyl-α-D-altropyranoside ubc.ca

The selective cleavage of the oxirane ring in 2,3-anhydro-mannopyranosides is a cornerstone for introducing substituents at the C-3 position of the resulting altropyranoside. The regioselectivity of this cleavage is governed by the trans-diaxial opening rule.

For instance, the reaction of methyl 2,3-anhydro-α-D-mannopyranoside with various amines leads exclusively to the formation of methyl 3-amino-3-deoxy-α-D-altropyranosides. rsc.orgnih.gov This high degree of regioselectivity makes this a reliable method for the synthesis of these compounds. The use of dichlorobis(benzonitrile)palladium(II) has also been shown to effect the regioselective trans-diaxial cleavage of the oxirane ring in 2,3-anhydro sugars with chloride, yielding 3-chloro-3-deoxy sugars. psu.edu This method is advantageous as it can be employed in the presence of acid-sensitive functional groups. psu.edu

Derivatization Strategies for Targeted Functional Group Introduction

Derivatization is a crucial step in modifying the properties of this compound for specific applications. It involves the introduction of various functional groups onto the carbohydrate scaffold. These modifications can enhance the molecule's utility in further synthetic transformations or modulate its biological activity.

Common derivatization techniques include acylation, alkylation, and the introduction of protecting groups. nih.govlibretexts.org For example, selective pivaloylation of methyl 2-acetamido-2-deoxy-α-D-mannopyranoside, a related sugar, has been studied to establish the order of reactivity of the hydroxyl groups, which is essential for controlled derivatization. researchgate.net The introduction of a picoloyl group at the C-3 position of an altrosamine donor has been utilized to control the stereoselectivity of glycosylation reactions. frontiersin.orgnih.gov Furthermore, the selective cleavage of protecting groups, such as the benzylthio group in the presence of a benzylidene acetal, allows for the targeted deprotection and subsequent functionalization of specific positions on the altropyranoside ring. cdnsciencepub.com

Preparation of Amino-Deoxyaltropyranosides

The introduction of amino functionalities into the altropyranoside ring is a critical transformation for the synthesis of amino sugars, which are components of numerous antibiotics and other bioactive compounds. A common strategy involves the ring-opening of epoxide precursors. For instance, derivatives of methyl 2-amino-2-deoxy-α-D-altropyranoside have been synthesized through the addition of phthalimide-15N to methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside. organic-chemistry.org The resulting phthalimido derivatives can be subsequently converted to the corresponding amino-deoxy compounds. organic-chemistry.org

Another approach focuses on the introduction of an amino group at the C-4 position. The synthesis of methyl 4,6-dideoxy-3-c-methyl-4-methylamino-α-D-altropyranoside, a derivative of the sugar sibrosamine, has been achieved from methyl 4,6-O-benzylidene-3-c-methyl-2-O-methyl-α-D-altropyranoside. researchgate.net This multi-step synthesis involves the hydrogenation of an oxime at the C-4 position, followed by N-formylation and reduction to yield the desired methylamino group with the altro configuration. researchgate.net

A key intermediate in these syntheses is often an aziridine (B145994), which can be opened regioselectively. For example, an N-4-nosyl Hough–Richardson aziridine can be synthesized and subsequently opened under mild conditions to furnish a product with an altro-configuration at a ratio greater than 90:10 over the gluco-configuration. nih.gov

PrecursorReagentsProductReference
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranosidePhthalimide-15NMethyl 2-amino-2-deoxy-α-D-altropyranoside derivative organic-chemistry.org
Methyl 4,6-O-benzylidene-3-c-methyl-2-O-methyl-α-D-altropyranoside1. Oximation 2. Hydrogenation 3. N-formylation 4. ReductionMethyl 4,6-dideoxy-3-c-methyl-4-methylamino-α-D-altropyranoside researchgate.net
N-4-nosyl Hough–Richardson aziridineDIPEA, DMSOAltro-configured amino derivative nih.gov

Synthesis of Azido-Deoxyaltropyranoside Analogs

Azido-deoxy sugars are valuable synthetic intermediates, readily converted to amino sugars or used in cycloaddition reactions. The synthesis of azido-deoxyaltropyranoside analogs often relies on the nucleophilic substitution of a suitable leaving group, such as a sulfonate ester, with an azide salt. For example, the treatment of a protected altropyranoside derivative with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) can lead to the formation of the corresponding azido (B1232118) derivative. nih.gov

In some cases, the reaction conditions can be modulated to control the outcome. For instance, the azidolysis of methyl 2-O-benzoyl-3-bromo-3,6-dideoxy-4-O-methyl-α-l-altropyranoside can yield different products depending on the temperature. nih.gov At certain temperatures, unsaturated sugars are formed, while at others, the desired azido compounds are the major products. nih.gov De novo synthesis strategies have also been employed to create azido analogues of altropyranosides, showcasing the versatility of modern synthetic methods. organic-chemistry.org The ring-opening of oxazoline (B21484) precursors with lithium azide is another effective method to introduce an azido group, leading to trans-3,4-diamino carbohydrate precursors. nih.gov

Starting MaterialReagentsKey ProductReference
Activated hydroxyl group on altropyranosideNaN₃, NH₄Cl, DMFAzido-deoxyaltropyranoside nih.gov
Methyl 2-O-benzoyl-3-bromo-3,6-dideoxy-4-O-methyl-α-l-altropyranosideAzide sourceAzido-deoxyaltropyranoside or unsaturated sugar nih.gov
Oxazoline derivative of altropyranosideLiN₃, Dowex 50W, DMF3-azido-4-amino derivative nih.gov

Formation and Reactivity of Sulfonyl Esters Derived from this compound

The solvolysis of sulfonyl esters of methyl α-D-altropyranoside has been a subject of detailed study. grafiati.com In the case of 5-thio-D-altrose derivatives, the displacement of sulfonate esters can be influenced by the participation of the ring sulfur atom, leading to the formation of intermediate episulfonium ions. researchgate.net For example, methyl 3,4-O-isopropylidene-2,6-di-O-methylsulphonyl-5-thio-α-D-altropyranoside was found to be highly reactive, undergoing ring contraction via an episulfonium ion intermediate when treated with methanol or chloride ions. researchgate.net The kinetics of sulfonate ester formation and their degradation are critical for controlling reaction outcomes, with studies showing that high concentrations of both the sulfonic acid and the alcohol, with minimal water, are required for efficient esterification. core.ac.uk

Altropyranoside DerivativeReaction TypeKey FindingReference
Methyl α-D-altropyranosideSolvolysis of sulfonyl estersDetailed study of reaction pathways grafiati.com
5-Thio-D-altrose sulfonate esterDisplacement reactionParticipation of ring sulfur via episulfonium ion researchgate.net
Methyl 3,4-O-isopropylidene-2,6-di-O-methylsulphonyl-5-thio-α-D-altropyranosideReaction with nucleophilesRing contraction researchgate.net

Synthesis of Benzylidene Acetals and Their Regioselective Manipulations

Benzylidene acetals are widely used as protecting groups in carbohydrate chemistry, particularly for the 4,6-hydroxyl groups of hexopyranosides. Their formation from this compound is typically achieved by reaction with benzaldehyde (B42025) dimethyl acetal or benzaldehyde in the presence of an acid catalyst. A significant advantage of benzylidene acetals is their susceptibility to regioselective reductive opening, providing a route to selectively expose either the C-4 or C-6 hydroxyl group. pageplace.de

The outcome of the reductive opening is highly dependent on the reagents used. pageplace.deacs.org For instance, when borane (B79455) is activated by a Lewis acid, it becomes the most electrophilic species and coordinates to the more nucleophilic oxygen of the acetal, which is typically O-6. pageplace.de This leads to the formation of 6-O-benzyl ethers. pageplace.de Conversely, if the Lewis acid is the more electrophilic species, it coordinates to O-6, resulting in the formation of the 4-O-benzyl ether. pageplace.de Reagents like diisobutylaluminium hydride (DIBAL-H) are also employed for the regioselective opening of benzylidene acetals, with the stereochemistry of the pyranose ring influencing the reaction's outcome. conicet.gov.ar These regioselective manipulations are fundamental in the multi-step synthesis of complex carbohydrate structures.

Acetal TypeReagents for OpeningMajor ProductReference
4,6-O-BenzylideneBorane (activated by Lewis acid)6-O-Benzyl ether pageplace.de
4,6-O-BenzylideneLewis acid (without activated borane)4-O-Benzyl ether pageplace.de
4,6-O-BenzylideneDIBAL-HRegioselectively opened product conicet.gov.ar

Generation of C-Stannylated Carbohydrate Derivatives Utilizing Altropyranoside Scaffolds

Organostannanes are versatile intermediates in organic synthesis, most notably in Stille cross-coupling reactions. The introduction of a stannyl (B1234572) group onto a carbohydrate scaffold, such as this compound, creates a powerful building block for the formation of C-C bonds. The synthesis of C-stannylated altropyranoside derivatives has been reported, for example, methyl 4,6-O-benzylidene-3-deoxy-3-triphenylstannyl-α-D-altropyranoside. researchgate.net

The regioselective stannylation of hexopyranosides can be achieved through various methods. One common approach involves the use of organotin hydrides in radical reactions or the reaction of organotin anions with suitable electrophiles on the sugar ring. The reactivity of these C-stannylated derivatives allows for further functionalization at the carbon atom bearing the tin moiety. While specific examples directly on this compound are not abundant in readily available literature, the principles of regioselective stannylation of other hexopyranosides can be applied. mdpi.comresearchgate.net

Altropyranoside DerivativeStannyl GroupSignificanceReference
Methyl 4,6-O-benzylidene-3-deoxy-α-D-altropyranosideTriphenylstannyl at C-3Intermediate for C-C bond formation researchgate.net

Formation of Carbamate (B1207046) Derivatives from this compound Precursors

Carbamates are important functional groups in medicinal chemistry and can also serve as protecting groups. The formation of carbamate derivatives from this compound can be achieved through several general methodologies. A common route is the reaction of the hydroxyl groups of the sugar with an isocyanate. Alternatively, an alcohol can be treated with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which then reacts with an amine to yield the carbamate.

More modern and milder methods avoid the use of highly toxic reagents. For example, the reaction of an alcohol with a carbonylimidazolide in water can produce carbamates. organic-chemistry.org Tin-catalyzed transcarbamoylation using methyl carbamate as an economical carbamoyl (B1232498) donor is another efficient method with broad functional group tolerance. organic-chemistry.org While detailed studies on the carbamoylation of this compound itself are limited in the general literature, the presence of multiple hydroxyl groups on the altropyranoside ring allows for the application of these general synthetic strategies to produce novel carbamate derivatives. There is mention of the carbamoylation of protected methyl β-D-altropyranoside, indicating the feasibility of this transformation.

Reaction TypeReagentsProductGeneral Reference
Reaction with isocyanateR-N=C=OCarbamate
TranscarbamoylationMethyl carbamate, tin catalystCarbamate organic-chemistry.org
Reaction with carbonylimidazolideCarbonylimidazolide, amineCarbamate organic-chemistry.org

Non-traditional Synthetic Approaches to Altropyranoside Stereochemistry

Beyond the classical modifications of existing carbohydrate scaffolds, non-traditional synthetic strategies have emerged to construct the altropyranoside stereochemistry from acyclic or non-carbohydrate precursors. These methods offer alternative and often highly stereocontrolled routes to this important class of sugars.

One notable non-traditional approach involves the electrophile-promoted oxacyclization of acyclic vinylic ether intermediates. researchgate.net In this strategy, a vinylic ether is synthesized from two carbohydrate-derived or achiral synthons. Subsequent epoxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA), followed by in situ oxacyclization, can generate disaccharides with α-D-altropyranoside stereochemistry, among others. researchgate.netresearchgate.net The stereoselectivity of this process is influenced by the geometry of the vinylic ether and the substituents on the acyclic tether.

De novo asymmetric synthesis provides another powerful avenue to altropyranosides. These routes build the carbohydrate core from simple, achiral starting materials. For example, a highly divergent synthesis of benzyl (B1604629) α-6-deoxyaltropyranoside has been achieved starting from 2-acylfuran. organic-chemistry.org Key steps in such sequences often include a Noyori asymmetric reduction to establish the initial stereocenter, followed by a series of diastereoselective transformations and a palladium(0)-catalyzed glycosylation to construct the pyranoside ring with the desired altroside configuration. organic-chemistry.org These de novo approaches offer significant flexibility in accessing not only the natural sugar but also various deoxy and amino congeners. organic-chemistry.org

Synthetic ApproachKey IntermediateTarget MoleculeReference
OxacyclizationAcyclic vinylic etherDisaccharide with α-D-altropyranoside stereochemistry, researchgate.net, researchgate.net
De novo asymmetric synthesisPyranone derivative from 2-acylfuranBenzyl α-6-deoxyaltropyranoside and its congeners organic-chemistry.org,,

Construction via Acyclic Vinylic Ether Intermediates and Subsequent Cyclization

A non-traditional approach to the synthesis of pyranosides, including those with the altro configuration, involves the electrophile-promoted oxacyclization of acyclic vinylic ether intermediates. chemrxiv.orgnih.gov This strategy transforms the key carbon-oxygen bond-forming step of glycoside synthesis into an intramolecular reaction. chemrxiv.org The stereochemical outcome of the cyclization is influenced by the substituents on the flexible acyclic tether. chemrxiv.org

A key challenge in this methodology has been the stereoselective synthesis of the requisite 1,2-disubstituted vinylic ethers. nih.gov Researchers have explored various methods to address this, including modified Julia olefinations and catalytic C-O cross-coupling reactions. chemrxiv.orgnih.gov

In one study, the epoxidation of a diol-vinylic ether, (E)-25, with m-chloroperoxybenzoic acid (m-CPBA) followed by in situ oxacyclization resulted in a mixture of β-allopyranoside 28 and α-altropyranoside 29. chemrxiv.orgacs.org The diastereoselectivity of this reaction was found to be moderate. acs.org

Table 1: Diastereoselectivity of Epoxidation/Oxacyclization of (E)-Vinylic Ether (E)-25 acs.org

Epoxidizing AgentDiastereomeric Ratio (β-allo : α-altro)
m-CPBA1.6 : 1
Trifluoroperoxyacetic acid1.2 : 1

The use of a vanadium catalyst for a hydroxy-directed epoxidation of the same acyclic precursor showed a higher preference for the β-allopyranoside diastereomer, although the reaction did not proceed to completion. acs.org These findings highlight that the stereochemical outcome is sensitive to the reaction conditions and the directing effects of neighboring functional groups. chemrxiv.orgacs.org

Stereospecific Rearrangements of Pyranosides Leading to Altro Configuration

The altropyranoside configuration can be achieved through stereospecific rearrangements of other pyranoside structures. A notable example is the dihydroxylation of β-D-erythro-2,3-dideoxyhex-2-enopyranosides. The osmylation of a β-D-erythro-2-enopyranoside, where the substituents at C-1 and C-4 are on opposite faces of the pyranose ring, leads exclusively to the formation of a β-D-allopyranoside. This occurs through the osmium approaching from the face anti to the anomeric substituent. researchgate.net

Another significant rearrangement is the Achmatowicz reaction, which provides a pathway to pyranose systems from furan (B31954) derivatives. polishtechnicalreview.com While the configuration of the initial furylcarbinol carbon is retained, achieving high stereoselectivity in subsequent functionalization is crucial. polishtechnicalreview.com

Synthesis of Anhydro-Altropyranosides and Their Transformations

Anhydro sugars are valuable intermediates in carbohydrate chemistry, and their synthesis and subsequent reactions provide access to a variety of modified sugars.

A facile route to 1,6-anhydro derivatives of 2-azido-2-deoxy-β-D-altropyranose and 3-azido-3-deoxy-β-D-altropyranose has been developed from the corresponding methyl α-D-altropyranoside derivatives. scispace.com

The regioselective ring-opening of the oxirane moiety in 2,3-anhydro sugars is a key strategy for producing altropyranoside derivatives. For instance, the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside with ethanolamine yields a 3-substituted altropyranoside. nih.govresearchgate.net This transformation is of interest for the synthesis of more complex molecules like azacrown ethers. nih.govresearchgate.net

Similarly, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside can be synthesized from methyl 4,6-O-benzylidene-α-D-glucopyranoside using diethyl azodicarboxylate and triphenylphosphine. oup.com This anhydro intermediate can then be transformed; for example, reaction with methyllithium, which contains no competing iodide or bromide ions, initially forms methyl 4,6-O-benzylidene-2-deoxy-2-methyl-α-D-altropyranoside. cdnsciencepub.com

Furthermore, the reaction of methyl 2,6:3,4-dianhydro-α-D-altropyranoside with phthalimide (B116566) and potassium phthalimide has been used to synthesize methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-D-mannopyranoside. nist.gov

The treatment of methyl 2,3-anhydro-α-D-allopyranoside with alkali leads to the formation of methyl 3,6-anhydro-α-D-glucopyranoside as the main isolable product. scispace.com

Conformational Analysis and Stereochemical Elucidation of Methyl Altropyranoside Systems

Pyranose Ring Conformation Studies

The six-membered pyranose ring of methyl altropyranoside is not planar. To minimize angle and torsional strain, it adopts puckered conformations, with the chair forms being the most energetically favorable. However, the unique stereochemistry of altrose means that non-chair conformations can also be significantly populated, particularly in substituted derivatives.

Analysis of Chair Conformations (e.g., ⁴C₁, ¹C₄) and Observed Distortions

The pyranose ring of this compound can exist in two primary chair conformations: the ⁴C₁ (where carbon-4 is above and carbon-1 is below the plane of the ring) and the ¹C₄ (where carbon-1 is above and carbon-4 is below). For many sugars, such as glucose, the ⁴C₁ conformation, which places most bulky substituents in the equatorial position, is overwhelmingly favored.

However, for altrose and its derivatives, the energetic landscape is more nuanced. The energy difference between the two chair conformations of α-altrose is notably small, to the extent that both forms may be observed in equilibrium in solution. This conformational flexibility is a hallmark of the altropyranoside system, distinguishing it from other more conformationally restricted hexopyranosides.

ConformationDescriptionRelative Stability in α-AltroseKey Substituent Orientations (α-anomer)
⁴C₁ Carbon-4 is "up", Carbon-1 is "down".Small energy difference compared to ¹C₄.-OCH₃ (axial), -OH at C2 (axial), -OH at C3 (equatorial), -OH at C4 (axial)
¹C₄ Carbon-1 is "up", Carbon-4 is "down".Small energy difference compared to ⁴C₁.-OCH₃ (equatorial), -OH at C2 (equatorial), -OH at C3 (axial), -OH at C4 (equatorial)

This interactive table summarizes the characteristics of the two primary chair conformations of α-altropyranoside.

Investigation of Non-Chair Conformations (e.g., Boat, Skew-Boat) in Sterically Hindered Derivatives

While chair conformations are generally the most stable, non-chair forms such as the boat and skew-boat (or twist-boat) can become significant, especially when steric hindrance destabilizes the chair forms. Boat conformations suffer from torsional strain due to eclipsing interactions and unfavorable "flagpole" interactions between substituents at the C1 and C4 positions. A slight twist of the boat conformation leads to the skew-boat form, which alleviates some of these unfavorable interactions, making it more stable than the pure boat.

For altropyranosides, this flexibility is particularly pronounced. Studies have shown that in solution, various derivatives of altrose can populate not only the ⁴C₁ and ¹C₄ chair conformations but also the skew-boat (often designated as ᴼS₂) form. The introduction of bulky substituents, for instance through derivatization to form ethers or esters, can further shift this equilibrium. If bulky groups lead to significant 1,3-diaxial repulsive interactions in a chair conformation, the ring may adopt a skew-boat conformation to move these groups further apart, thereby minimizing steric strain.

Influence of Substituents and Intramolecular Interactions on Ring Conformation

The conformational equilibrium of the this compound ring is highly sensitive to the nature and placement of its substituents. The introduction of protecting groups during chemical synthesis can dramatically alter the preferred conformation.

Key factors influencing the ring conformation include:

Steric Bulk: Large, sterically demanding substituents will preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. For example, replacing a small hydroxyl group with a bulky benzyl (B1604629) ether can shift the conformational equilibrium away from a form where that group would be axial.

Stereoelectronic Effects: The anomeric effect, a stereoelectronic phenomenon, favors an axial orientation for electronegative substituents at the anomeric carbon (C1), even if this is sterically less favorable.

Protecting Groups: The formation of cyclic protecting groups, such as a 4,6-O-benzylidene acetal (B89532), can lock the pyranose ring into a specific conformation, significantly reducing its flexibility. This strategy is often used in synthetic chemistry to control the stereochemical outcome of reactions.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by affecting the stability of intramolecular hydrogen bonds and dipole-dipole interactions.

For instance, studies on related pyranosides have shown that changing a substituent from an O-benzyl ether to an O-acyl ester at the C4 position can cause a measurable shift in the side-chain conformation, which in turn can have subtle effects on the pyranose ring itself.

Role of Intramolecular Hydrogen Bonding Networks in Conformational Stability

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of this compound. The spatial arrangement of the hydroxyl groups in altropyranosides allows for the formation of complex networks of hydrogen bonds, which can significantly lower the energy of a particular conformer.

The existence and strength of these hydrogen bonds can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. One powerful technique involves measuring the temperature coefficient (dδ/dT) of the chemical shifts of the hydroxyl protons. Protons involved in strong intramolecular hydrogen bonds are shielded from the solvent and thus exhibit a very small change in chemical shift with temperature (typically < 3 ppb/K). In contrast, hydroxyl protons that are primarily hydrogen-bonded to the solvent show a much larger temperature dependence. uu.nl This method allows for the mapping of hydrogen-bonding networks that contribute to the stability of a preferred conformation in solution. uu.nlnih.gov

These networks can lock the ring into a conformation that might otherwise be disfavored due to steric clashes, demonstrating a delicate balance between stabilizing hydrogen bonds and destabilizing steric interactions.

Stereochemical Outcomes and Their Implications in Derivatization Processes

The inherent conformational preferences and stereochemistry of this compound have profound implications for its derivatization. The three-dimensional shape of the molecule dictates the accessibility of its reactive sites (the hydroxyl groups), controlling the stereochemical outcome of reactions such as glycosylation, acylation, and alkylation.

For example, in a glycosylation reaction, the incoming acceptor molecule can attack the anomeric center from either the α-face or the β-face. The preferred pathway is often determined by the conformation of the glycosyl donor. By using protecting groups to lock the altropyranoside ring into a specific conformation, chemists can direct the attack to one face, leading to a highly stereoselective synthesis of either an α- or β-glycoside. nih.gov

The combination of intramolecular hydrogen bonding and the strategic use of protecting groups can create a highly biased conformational landscape. nih.gov This conformational control is a cornerstone of modern carbohydrate synthesis, allowing for the construction of complex oligosaccharides with precise stereochemistry. The flexible nature of the altropyranoside ring means that subtle changes in protecting groups or reaction conditions can lead to significant changes in the stereochemical outcome of derivatization processes.

Stereochemistry of Ring-Opening Products from Epimines and Epoxides

The ring-opening of epoxides and epimines (aziridines) derived from sugars is a fundamental reaction for the introduction of various functional groups, particularly amino and azido (B1232118) groups, often with high stereocontrol. The stereochemical outcome of these reactions is governed by the Fürst-Plattner rule (diaxial opening), where the incoming nucleophile attacks at a carbon atom of the three-membered ring, leading to a product with a trans-diaxial arrangement of the newly introduced substituent and the adjacent substituent on the ring.

In the context of this compound precursors, the ring-opening of epoxides is a key step in the synthesis of amino and azido sugars. For instance, the reaction of methyl 4,6-O-benzylidene-2,3-anhydro-β-D-mannopyranoside, an epimer of the corresponding altropyranoside epoxide, with sodium azide (B81097) in N,N-dimethylformamide predominantly yields the product with the altro configuration. This occurs through the diaxial opening of the epoxide ring, where the azide nucleophile attacks the C-3 position, resulting in the formation of methyl 3-azido-4,6-O-benzylidene-β-D-altropyranoside rsc.org. This transformation highlights the principle of diaxial opening in pyranoside systems and its utility in accessing the altropyranoside configuration.

While specific studies on the ring-opening of epimines derived directly from this compound are not extensively detailed in the available literature, the principles of aziridine (B145994) ring-opening in carbohydrate chemistry are well-established. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the N-substituent on the aziridine, the nucleophile, and the reaction conditions, including the presence of Lewis acids. Generally, the attack of a nucleophile on an activated aziridine ring proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack.

The stereochemical purity of the ring-opening products is crucial and is typically ascertained using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants between adjacent protons on the pyranose ring provides valuable information about their dihedral angles, allowing for the determination of the relative stereochemistry of the substituents.

Analysis and Resolution of Diastereomeric Mixtures in Synthetic Pathways

The synthesis of complex carbohydrate derivatives often leads to the formation of diastereomeric mixtures. The separation of these diastereomers is a critical step to obtain stereochemically pure compounds for further use or for biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and separation of such mixtures.

The separability of diastereomers by HPLC depends on the differences in their physical and chemical properties, which arise from their different three-dimensional structures. These structural differences can lead to differential interactions with the stationary phase of the chromatography column, allowing for their separation. The choice of the stationary phase (normal-phase or reversed-phase) and the mobile phase composition are critical parameters that need to be optimized for a successful separation.

In synthetic pathways involving this compound derivatives, the formation of diastereomeric mixtures can occur at various stages, such as during glycosylation reactions or in reactions involving the creation of new stereocenters. For example, the reaction of a racemic alcohol with an enantiomerically pure activated sugar derivative will produce a mixture of diastereomeric glycosides.

The resolution of these diastereomeric mixtures can be achieved by various chromatographic methods. The efficiency of the separation is often enhanced by derivatization of the diastereomers with a chiral or achiral reagent to increase the differences in their physical properties. For instance, esterification or amidation with a suitable reagent can improve the resolution on a given HPLC column.

Table 1: Hypothetical HPLC Separation of a Diastereomeric Mixture of Protected this compound Derivatives

DiastereomerRetention Time (min)Peak Area (%)Resolution (Rs)
Diastereomer A12.548.21.8
Diastereomer B14.251.8

Conditions: Column: C18 reversed-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm.

The successful separation and characterization of diastereomers are essential for the unambiguous stereochemical elucidation of the final products in any synthetic sequence involving this compound.

Advanced Spectroscopic Characterization and Structural Determination Methodologies

X-ray and Neutron Diffraction Analysis of Crystalline Methyl Altropyranoside Structures

While NMR provides information about the structure in solution, X-ray and neutron diffraction techniques reveal the precise atomic arrangement in the solid, crystalline state. These methods provide definitive data on bond lengths, bond angles, and the conformation of the molecule, free from the effects of solvent and molecular tumbling.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. An X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis would unambiguously confirm:

The pyranose ring conformation: Establishing whether it exists as a perfect or distorted ⁴C₁ or ¹C₄ chair.

Precise bond lengths and angles: Providing fundamental data about the molecule's geometry.

The crystal packing: Revealing how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces, primarily an extensive network of hydrogen bonds between the hydroxyl groups of neighboring molecules nih.govnih.gov.

Neutron diffraction provides complementary and, in some cases, superior information to X-ray diffraction researchgate.netwikipedia.orgnih.gov. Because neutrons scatter from atomic nuclei rather than electrons, this technique is exceptionally sensitive to the positions of light atoms, particularly hydrogen researchgate.netnih.govresearchgate.net. A neutron diffraction study would therefore allow for the direct visualization of hydrogen atoms, providing a highly accurate and detailed map of the hydrogen-bonding network that stabilizes the crystal structure. This level of detail is crucial for understanding the energetics of the crystal lattice and the specific donor-acceptor relationships in the solid state.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Methyl α-D-altropyranoside
Methyl 6-azido-6-deoxy-α-D-altropyranoside
Chloroform

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Geometry in the Solid State

The crystal structure of methyl α-D-altropyranoside, determined by X-ray diffraction and refined with neutron diffraction data, reveals a complex and highly efficient hydrogen-bonding network. In the solid state, the molecule adopts the ⁴C₁ pyranose ring conformation, which places the methoxy (B1213986) group at C1, and the hydroxyl groups at C2 and C3 in axial positions iucr.org. This conformation is stabilized by a comprehensive network of hydrogen bonds that involves all six oxygen atoms within the molecule iucr.orgiucr.org.

A key feature of this network is the presence of both normal and bifurcated hydrogen bonds. The X-ray analysis first indicated, and the neutron diffraction study confirmed, the existence of a vicinal intramolecular hydrogen bond iucr.org. Furthermore, the hydrogen-bonding scheme includes two distinct bifurcated bonds, where one hydrogen atom is shared between two acceptor oxygen atoms. All oxygen atoms, with the sole exception of O(2), act as either donors or acceptors in these complex interactions iucr.org.

The network is constructed from four available hydroxyl protons, linking the molecules in a three-dimensional lattice. The primary hydroxyl group, O(6)H, and the O(4)H group of one molecule form intermolecular hydrogen bonds with the corresponding atoms on an adjacent molecule along a screw axis iucr.org. The neutron diffraction refinement provided precise measurements for the hydrogen-oxygen (H···O) distances, distinguishing clearly between the shorter, normal hydrogen bonds and the longer distances characteristic of the bifurcated interactions iucr.org. The H···O distances for the bifurcated hydrogen bonds were found to be in the range of 2.085 Å to 2.185 Å, whereas the normal hydrogen bonds had significantly shorter H···O distances of 1.736 Å and 1.922 Å iucr.org. This detailed geometric information underscores the specific forces that govern the molecular packing in the crystalline state.

Comparative Analysis of X-ray and Neutron Diffraction Data for Bond Lengths and Torsion Angles

A comparative analysis of the structural data obtained from both X-ray and neutron diffraction offers a more complete and accurate picture of the molecular geometry of methyl α-D-altropyranoside. While X-ray diffraction maps the electron density distribution, neutron diffraction pinpoints the location of atomic nuclei, providing a particularly high degree of accuracy for hydrogen atom positions.

The neutron data revealed that C-O bond distances appeared systematically shorter than the X-ray values by an average of 0.007 Å iucr.org. The pyranose ring was confirmed to have a distorted ⁴C₁ chair conformation, with ring torsion angles ranging from 45° to 63°, indicating some deviation from an ideal chair geometry iucr.org.

Table 1: Comparison of Selected Average Bond Lengths in Methyl α-D-altropyranoside Determined by X-ray and Neutron Diffraction

Bond Type Average Bond Length (Å) - X-ray Data Average Bond Length (Å) - Neutron Data
C-C 1.518 Data not specified
C-O 1.423 ~1.416
O-H Not accurately determined Accurately determined
C-H Not accurately determined Accurately determined

Data sourced from Gatehouse & Poppleton (1971) and Poppleton, Jeffrey, & Williams (1975). iucr.orgiucr.org

Infrared (IR) Spectroscopy for the Identification of Intramolecular Interactions and Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing hydrogen-bonding interactions within a molecule nih.govresearchgate.net. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of covalent bonds. In this compound, key functional groups such as hydroxyl (-OH) and C-O bonds have characteristic absorption bands.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) hydroxyl group, this vibration typically appears as a sharp band around 3500-3700 cm⁻¹. However, when the hydroxyl group participates in hydrogen bonding, as is extensive in this compound, the O-H bond is weakened and lengthened. This results in a significant shift of the stretching band to lower frequencies (typically 3200-3500 cm⁻¹) and a characteristic broadening of the peak researchgate.net.

Studies on structurally related compounds, such as methyl 4,6-O-benzylidene-α-D-altropyranoside, have utilized IR spectroscopy to specifically investigate intramolecular hydrogen bonding. In this derivative, the rigid benzylidene group locks the pyranoside ring, influencing the orientation of the free hydroxyl groups at C2 and C3. The presence and position of intramolecular hydrogen bonds between these groups can be inferred from the distinct features of the O-H stretching region of the IR spectrum . The analysis of such spectra allows for the characterization of the specific intramolecular interactions that stabilize certain conformations.

Mass Spectrometry for High-Resolution Isomeric Resolution and Structural Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of molecules. When combined with ion mobility techniques, it becomes a powerful method for distinguishing between isomers—molecules that share the same chemical formula but differ in their three-dimensional structure.

Ion Mobility Mass Spectrometry (IM-MS) separates gas-phase ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution nih.gov. This technique measures an ion's rotationally averaged collision cross-section (CCS), which is a value representing its effective area as it drifts through a gas-filled chamber under the influence of an electric field youtube.com.

For carbohydrates like this compound, IM-MS is exceptionally valuable for distinguishing between its various stereoisomers, such as methyl glucopyranoside or methyl mannopyranoside. These isomers often have identical masses and can be difficult to separate using conventional chromatographic and mass spectrometric methods alone. However, their subtle differences in stereochemistry—the spatial arrangement of hydroxyl and methoxy groups—result in distinct three-dimensional shapes nih.gov.

A more compact ion will experience fewer collisions with the drift gas and travel more quickly through the mobility cell than a more extended, bulkier ion of the same mass and charge. This difference in drift time allows for their separation. Studies involving a comprehensive set of sixteen methyl-D-glycopyranosides, including this compound, have demonstrated that the majority of these structural isomers exhibit different mobility drift times when analyzed as their sodium adducts ([M+Na]⁺) nih.gov. This capability of IM-MS to resolve subtle stereochemical variations provides a crucial analytical dimension for the confident identification and structural confirmation of specific carbohydrate isomers within complex mixtures nih.govmdpi.com.

Computational and Theoretical Chemistry Studies of Methyl Altropyranoside

Density Functional Theory (DFT) Applications in Mechanistic and Conformational Studies

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. It is used to predict a wide range of molecular properties, including reaction energetics and conformational landscapes.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics. For reactions involving carbohydrates like methyl altropyranoside, DFT can be used to model processes such as glycosidic bond formation or cleavage.

While specific DFT studies on the reaction pathways of this compound are not extensively documented, the methodology has been successfully applied to similar systems. For example, DFT has been used to analyze the activation of methyl protons in organometallic complexes, providing a framework for how such calculations could be approached for this compound. By calculating the Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡), researchers can determine the spontaneity and thermodynamic favorability of different reaction steps.

Table 1: Illustrative Example of DFT-Calculated Energy Parameters for a Hypothetical Reaction Pathway

Reaction StepReactant ComplexTransition StateIntermediateProductΔG (kcal/mol)ΔH (kcal/mol)ΔG‡ (kcal/mol)
Step 1ATS1B--5.2-4.819.9
Step 2BTS2-C-10.1-9.715.3

Note: This table is a generalized representation based on DFT calculations for organic reactions and does not represent specific data for this compound.

The biological function and chemical reactivity of carbohydrates are intrinsically linked to their three-dimensional structure. DFT is a powerful tool for exploring the conformational space of molecules like this compound, identifying stable conformers, and determining their relative energies. This involves techniques like relaxed potential energy surface scans and exhaustive rotamer analysis, where the orientations of substituent groups (e.g., hydroxyl and hydroxymethyl groups) are systematically varied to find the most stable arrangements.

Conformational analyses of related disaccharides, such as methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside, have demonstrated the utility of DFT in understanding the preferred conformations around glycosidic linkages. These studies often reveal the presence of inter-residue hydrogen bonds that stabilize certain conformations. For this compound, a similar approach would involve rotating the exocyclic groups to identify low-energy conformers and understand the intramolecular interactions that govern its shape.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Therefore, a significant area of research involves benchmarking different functionals against high-level theoretical methods or experimental data to determine the most suitable ones for studying carbohydrate systems.

Studies have shown that for carbohydrate conformational energies, functionals like PBE0 and PW6B95, often combined with dispersion corrections (e.g., -D3), provide good accuracy. Hybrid functionals, which include a portion of exact Hartree-Fock exchange, are often found to be reliable for predicting molecular properties of organic molecules. For instance, the B3LYP functional is a commonly used hybrid functional in studies of carbohydrate systems. The performance of various functionals is often evaluated based on their ability to reproduce experimental geometries, vibrational frequencies, and other spectroscopic data.

Table 2: Representative Mean Absolute Deviations (MAD) of Different DFT Functionals for Activation Energies (in kcal/mol)

FunctionalMAD (kcal/mol)
PBE0-D31.1
PW6B95-D31.9
B3LYP-D31.9
M064.9
M06-2X6.3
M06-HF7.0

Source: Adapted from benchmark studies on transition-metal catalysts. This table illustrates the comparative performance of different functionals.

DFT calculations have become an indispensable tool for the structural elucidation of organic molecules by predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts. These predicted shifts can then be compared with experimental data to confirm or assign the structure of a molecule.

The prediction of spin-spin coupling constants is another area where DFT excels. These calculations can provide detailed information about the connectivity and stereochemistry of a molecule. For complex carbohydrates, where spectral overlap can be a significant issue, computational prediction of both chemical shifts and coupling constants can be crucial for unambiguous spectral assignment. While machine learning approaches are also emerging for NMR prediction, DFT remains a fundamental method.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides a detailed electronic structure description, it can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more computationally efficient way to study the conformational dynamics of molecules like this compound.

While the chair conformation is generally the most stable for pyranose rings, other conformations, such as boat and twist-boat, can also be populated, particularly in substituted or strained systems. MD simulations are well-suited to explore the dynamic behavior of these different conformations and the transitions between them.

A study on methyl 2,6:3,4-dianhydro-α-D-altropyranoside utilized MD with simulated annealing to define its geometry, interpreting the results in the context of experimental 1H NMR data. This research highlights the power of combining computational simulations with experimental results to gain a detailed understanding of molecular conformation in solution. MD simulations can provide an ensemble of conformations, offering a more realistic picture of a molecule's dynamic nature compared to the static view from a single crystal structure or a gas-phase DFT calculation.

Prediction of Principal Conformational Possibilities and Potential Energy Surfaces

The conformational flexibility of the pyranose ring and its substituents is a key determinant of a carbohydrate's function. Computational methods are employed to explore the potential energy surface (PES) of this compound to identify its most stable conformations. A potential energy surface is a multidimensional representation of a molecule's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles rsc.org.

The exploration of the PES for monosaccharides like this compound often begins with methods like molecular mechanics using force fields (e.g., AMBER) to perform initial conformational searches, such as pseudo Monte Carlo searches. These initial explorations help to identify a range of low-energy conformers. Subsequently, more accurate quantum mechanical methods, like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, are used to refine the energies and geometries of these conformers nih.govfigshare.com.

For pyranose rings, the primary conformations of interest are the chair (C) and boat (B) forms, along with intermediate skew-boat (S) or twist-boat conformations. For methyl α-D-altropyranoside, the orientation of the four hydroxyl groups and the methoxy (B1213986) group dictates the relative stability of these ring conformations. The principal conformers are typically the two chair forms, ¹C₄ and ⁴C₁. The relative energies of these conformers determine the predominant shape of the molecule in a given environment. The potential energy surface maps the energy barriers between these stable conformations, providing insight into the molecule's flexibility and the pathways for conformational change. While specific studies detailing the complete PES for this compound are not abundant, the methodologies are well-established from studies on other methyl pyranosides nih.govfigshare.comnih.gov.

Modeling of Solvent Effects in Computational Simulations

The conformation of carbohydrates in solution can differ significantly from the gas phase due to interactions with solvent molecules. Computational simulations are essential for understanding these solvent effects, which are critical for predicting the behavior of molecules in biological systems.

Two main approaches are used to model solvent effects:

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method is computationally more demanding but provides a more realistic representation of the solvent environment, including specific hydrogen bond networks. Molecular dynamics (MD) simulations are often used with explicit solvent models to study the dynamic behavior of the solute and solvent molecules over time rsc.orgnih.gov.

Studies on related methyl pyranosides have shown that explicit solvent models are often necessary to accurately reproduce experimental observations nih.gov. In aqueous solutions, water molecules compete for hydrogen bonds with the hydroxyl groups of the carbohydrate, which can disrupt intramolecular hydrogen bonds that might be stable in the gas phase. This disruption can alter the relative populations of different conformers nih.gov. For this compound, the specific arrangement of its hydroxyl groups would lead to a unique pattern of intramolecular and intermolecular hydrogen bonding in different solvents, thereby influencing its conformational equilibrium. The choice of solvent can significantly impact the conformational profile of a molecule rsc.orgarxiv.org.

Application of High-Level Ab Initio and Coupled-Cluster Calculations for Reference Energy Values

To achieve high accuracy in predicting the relative energies of different conformers, sophisticated quantum chemical methods are required. High-level ab initio and coupled-cluster (CC) calculations serve as a "gold standard" for obtaining near-exact energy values for a given molecular geometry.

Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. Methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) are examples of ab initio methods that provide a good balance between accuracy and computational cost for many systems nih.gov.

Coupled-Cluster (CC) Theory: Coupled-cluster methods are among the most accurate quantum chemical methods available for single-reference systems. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the benchmark for chemical accuracy (within 1 kcal/mol or 4 kJ/mol of experimental values) hu-berlin.de.

These high-level calculations are computationally very expensive and are typically performed on smaller model systems or for single-point energy calculations on geometries optimized with less computationally demanding methods like DFT. The reference energy values obtained from these calculations are invaluable for:

Benchmarking the accuracy of more computationally efficient methods like DFT and molecular mechanics force fields.

Providing highly reliable relative energies for the different conformers of this compound, which can then be used to calculate accurate thermodynamic properties and conformational populations.

While the direct application of coupled-cluster methods to generate a full potential energy surface for a molecule of this size is often computationally prohibitive, they are crucial for validating the results of more practical computational approaches nih.gov.

Chemical Reactivity and Transformation Mechanisms of Methyl Altropyranoside

Solvolysis Reactions of Sulfonyl Esters of Methyl Altropyranoside

The solvolysis of sulfonyl esters of this compound, such as tosylates or mesylates, is a critical reaction for the introduction of new functionalities. The mechanism of these reactions is highly dependent on the position of the sulfonyloxy group and the participation of neighboring groups.

In many carbohydrate systems, the solvolysis of sulfonate esters proceeds via a direct SN2 displacement by a nucleophilic solvent. However, the stereochemistry of this compound can favor neighboring group participation (NGP), also known as anchimeric assistance, which can significantly alter the reaction pathway and stereochemical outcome. This participation involves the interaction of a nearby atom's lone pair of electrons or a bond's electrons with the reaction center, leading to the formation of a cyclic intermediate. This mechanism typically results in a retention of configuration at the reaction center.

The rate of solvolysis can be significantly enhanced when neighboring group participation is involved, as the intramolecular attack is kinetically favored over an intermolecular one. For instance, the participation of an adjacent hydroxyl or ether group can lead to the formation of an intermediate epoxide or oxonium ion, respectively. The subsequent nucleophilic attack on this intermediate by the solvent then determines the final product. The specific stereochemical arrangement of substituents in this compound derivatives plays a crucial role in determining whether such participation is geometrically feasible and, consequently, which reaction mechanism will predominate.

Ring-Opening Reactions of Key Cyclic Intermediates

Cyclic intermediates, such as epimines (aziridines) and oxiranes (epoxides), are pivotal in the functionalization of this compound. The regioselectivity and stereoselectivity of their ring-opening reactions are governed by both electronic and steric factors, as well as the nature of the attacking nucleophile.

Reactivity of Epimine Rings with Halide and Azide (B81097) Nucleophiles

Epimines, or aziridines, are three-membered heterocyclic rings containing a nitrogen atom. In the context of this compound, these are typically formed from the corresponding amino alcohol precursors. The ring-opening of these strained rings with nucleophiles such as halides and azides is a valuable method for introducing nitrogen and other functionalities.

The mechanism of ring-opening is generally an SN2-type process. Under neutral or basic conditions, the nucleophile attacks one of the two carbon atoms of the aziridine (B145994) ring, leading to inversion of configuration at that center. The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, the nucleophile will preferentially attack the less sterically hindered carbon atom.

In the case of N-sulfonylated aziridines derived from this compound, the electron-withdrawing sulfonyl group activates the ring towards nucleophilic attack. The Fürst-Plattner rule, or the rule of diaxial opening, often predicts the outcome of these reactions in rigid cyclic systems. This rule states that the incoming nucleophile and the leaving group (in this case, the nitrogen of the opened ring) will adopt a trans-diaxial arrangement in the chair-like transition state. This stereoelectronic requirement dictates the regioselectivity of the ring-opening, favoring the formation of one specific isomer. For example, the reaction of a methyl 2,3-epimino-altropyranoside derivative with azide would be expected to proceed via attack at either C-2 or C-3, with the regioselectivity being determined by the conformation of the pyranoside ring and the steric accessibility of the two carbons.

Cleavage of Oxirane Moieties by Various Nucleophilic Reagents

Oxiranes, or epoxides, are the oxygen-containing analogues of aziridines and are common intermediates in carbohydrate chemistry. The ring-opening of oxiranes in this compound derivatives, such as methyl 2,3-anhydro-4,6-O-benzylidene-α-D-altropyranoside, with various nucleophiles provides a versatile route to a wide range of functionalized sugars.

Similar to aziridines, the ring-opening of oxiranes is an SN2 reaction. The regioselectivity of the nucleophilic attack is governed by the reaction conditions. Under basic or neutral conditions, the reaction is primarily controlled by sterics, with the nucleophile attacking the less substituted or less sterically hindered carbon atom. This typically results in the formation of a product with a trans-diaxial arrangement of the newly introduced nucleophile and the hydroxyl group.

For instance, the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside (a diastereomer of the altropyranoside) with sodium azide has been shown to yield predominantly the 3-azido-altroside derivative, a product of diaxial opening rsc.org. This suggests that the nucleophilic attack occurs at the C-3 position. The stereochemistry of the altropyranoside precursor would similarly influence the regiochemical outcome of the oxirane ring opening.

The table below summarizes the expected major products from the nucleophilic opening of a hypothetical methyl 2,3-anhydro-α-D-altropyranoside under basic/neutral conditions, based on the principle of diaxial opening.

Nucleophile (Nu-)Position of AttackProduct
Azide (N3-)C-3Methyl 3-azido-3-deoxy-α-D-glucopyranoside
Halide (X-)C-3Methyl 3-deoxy-3-halo-α-D-glucopyranoside
Hydroxide (OH-)C-3Methyl α-D-glucopyranoside
Alkoxide (RO-)C-3Methyl 3-O-alkyl-α-D-glucopyranoside

Reductive Cleavage Reactions of Benzylidene Acetals in Altropyranoside Systems

Benzylidene acetals are commonly used as protecting groups for 1,3-diols in carbohydrate chemistry, such as the 4,6-hydroxyl groups of methyl pyranosides. The reductive cleavage of these acetals is a key step in many synthetic sequences, allowing for the selective deprotection and further functionalization of one of the hydroxyl groups.

The regioselectivity of the reductive cleavage of 4,6-O-benzylidene acetals in altropyranoside systems is influenced by the nature of the reducing agent and the Lewis acid catalyst employed. Common reagent systems for this transformation include sodium cyanoborohydride-trifluoroacetic acid (NaCNBH3-TFA), triethylsilane-trifluoroborane etherate (Et3SiH-BF3·OEt2), and lithium aluminum hydride-aluminum chloride (LiAlH4-AlCl3).

The mechanism generally involves the coordination of a Lewis acid to one of the oxygen atoms of the acetal (B89532), followed by the delivery of a hydride from the reducing agent. This leads to the formation of a transient oxocarbenium ion intermediate. The regioselectivity of the reaction is determined by which C-O bond of the acetal is cleaved, leading to the formation of either a 4-O-benzyl or a 6-O-benzyl ether.

In the case of methyl 4,6-O-benzylidene-α-D-altropyranoside derivatives, which can possess 1,3-diaxial substituents, the reductive cleavage can sometimes be accompanied by an unexpected endocyclic cleavage of the pyranose ring nih.gov. This side reaction is thought to proceed through an oxacarbenium ion intermediate formed by chelation of the Lewis acid between the ring oxygen (O-5) and one of the acetal oxygens, followed by nucleophilic attack of the hydride at the anomeric carbon (C-1) nih.gov. However, under carefully controlled conditions, the desired regioselective formation of the 4-O-benzyl ether can be achieved in high yield nih.gov. The stability of the pyranoside ring conformation plays a significant role in the outcome of this reaction nih.gov.

Regioselective Functional Group Transformations

The presence of multiple hydroxyl groups with similar reactivity in this compound presents a challenge for regioselective functionalization. However, by exploiting subtle differences in their steric and electronic environments, it is possible to achieve selective modification of a single hydroxyl group.

Mechanisms of Methylation Reactions of Hydroxyl Groups

The selective methylation of hydroxyl groups is a fundamental transformation in carbohydrate chemistry, often employed to protect them or to probe their relative reactivity. The regioselectivity of methylation is influenced by several factors, including the reactivity of the methylating agent, the reaction conditions (e.g., solvent, temperature, and base), and the steric and electronic properties of the substrate.

Common methods for methylation include the use of diazomethane, methyl iodide with a base (such as sodium hydride or silver oxide), or dimethyl sulfate. The mechanism of these reactions can vary. For instance, methylation with methyl iodide and a base typically proceeds through an SN2 mechanism, where the alkoxide generated by the base acts as a nucleophile.

The relative acidity of the hydroxyl groups plays a significant role in determining the regioselectivity of methylation under basic conditions. The most acidic hydroxyl group will be deprotonated first, leading to its preferential methylation. The steric accessibility of the hydroxyl groups is another critical factor. Less sterically hindered hydroxyl groups are more readily methylated. In this compound, the stereochemical arrangement of the hydroxyl groups will dictate their accessibility to the methylating agent, allowing for a degree of regiocontrol. For example, in a diol system, it is often possible to selectively methylate the more accessible primary hydroxyl group over a more hindered secondary one.

Investigating Oxidation and Reduction Pathways

The transformation of this compound through oxidation and reduction reactions targets its hydroxyl groups, converting them into various functional groups. The specific outcome of these reactions is highly dependent on the reagents used and the stereochemical arrangement of the hydroxyls on the pyranoside ring.

Oxidation: The selective oxidation of the primary hydroxyl group at the C-6 position to an aldehyde or a carboxylic acid is a common transformation for pyranosides. While direct studies on this compound are specific, general methodologies are widely applicable. For instance, galactose oxidase is an enzyme known to catalyze the targeted C-6 oxidation of galactose derivatives to the corresponding aldehyde, methyl α-D-galacto-hexodialdo-1,5-pyranoside nih.gov. Similarly, catalyst systems based on stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) are highly effective for the selective oxidation of primary alcohols to aldehydes or, with further oxidation, to carboxylic acids under mild, aerobic conditions researchgate.net.

The secondary hydroxyl groups at C-2, C-3, and C-4 can also be oxidized to ketones using various reagents, such as those employed in Swern or Dess-Martin periodinane oxidations. The relative reactivity of these hydroxyl groups is influenced by their axial or equatorial orientation.

Reduction: Reduction reactions typically involve the conversion of oxidized functionalities (aldehydes, ketones, or carboxylic acids) back to hydroxyl groups or the saturation of double bonds within the pyranoside ring. For example, a C-6 aldehyde can be reduced to the primary alcohol using mild reducing agents like sodium borohydride. The reduction of a ketone at C-2, C-3, or C-4 will typically proceed via nucleophilic attack of a hydride, with the stereochemical outcome depending on the steric accessibility of the carbonyl face.

The table below summarizes common oxidation and reduction reactions applicable to methyl pyranoside scaffolds.

Reaction TypeTarget PositionReagent/CatalystProduct Functional Group
Oxidation C-6 (Primary OH)TEMPO/NaOClAldehyde
Oxidation C-6 (Primary OH)TEMPO/NaOCl/NaClO₂Carboxylic Acid
Oxidation C-2, C-3, or C-4 (Secondary OH)Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)Ketone
Oxidation C-2, C-3, or C-4 (Secondary OH)Dess-Martin PeriodinaneKetone
Reduction C-6 (Aldehyde)Sodium Borohydride (NaBH₄)Primary Alcohol
Reduction C-2, C-3, or C-4 (Ketone)Sodium Borohydride (NaBH₄)Secondary Alcohol

Mechanistic Studies of Glycosylation Reactions Involving Altropyranoside Scaffolds

Glycosylation is a fundamental reaction for the synthesis of oligosaccharides and glycoconjugates. The mechanism of this reaction, particularly when involving an altropyranoside as the glycosyl donor, is heavily influenced by its structure and the reaction conditions. Chemical glycosylation mechanisms are often described as a continuum, ranging from a dissociative unimolecular SN1-type pathway to an associative bimolecular SN2-type pathway nih.govnih.gov.

In an SN1-like mechanism, the reaction proceeds through a discrete glycosyl cation intermediate, known as an oxocarbenium ion. This pathway is favored with weakly nucleophilic acceptors researchgate.net. Conversely, an SN2-like mechanism involves the direct displacement of the anomeric leaving group by the nucleophilic acceptor, a pathway favored by more reactive nucleophiles researchgate.net. The choice between these pathways dictates the stereochemical outcome of the glycosylation. For an altropyranoside donor, the unique axial orientation of the C-2 hydroxyl group can exert significant steric and electronic effects on the transition state, influencing both the rate and the α/β selectivity of the resulting glycosidic bond.

Understanding the Role of Oxocarbenium Ion Intermediates in Glycosylation

In glycosylation reactions that follow a more dissociative (SN1-like) path, the formation of an oxocarbenium ion is the key mechanistic step nih.govresearchgate.net. This planar, positively charged intermediate is highly reactive. Theoretical calculations and experimental studies, including NMR spectroscopy in superacid solutions, have shown that six-membered oxocarbenium ions preferentially adopt a half-chair conformation to accommodate the planar [C1=O5]+ moiety researchgate.net.

For an oxocarbenium ion derived from an altropyranoside donor, the substituents on the ring play a crucial role in modulating its stability and conformational preferences. The stability of pyranosyl oxocarbenium ions is generally enhanced by an equatorial orientation of a C-2 alkoxy group, which allows for better hyperconjugative stabilization . The incoming nucleophile (the glycosyl acceptor) attacks this planar intermediate, and the diastereoselectivity of this attack determines the stereochemistry of the newly formed glycosidic bond nih.gov. The trajectory of the nucleophilic attack is influenced by steric hindrance from the ring substituents and stereoelectronic effects, leading to the formation of either an α- or β-glycoside.

Examination of Neighboring Group Participation in Chemical Transformations

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule wikipedia.org. This intramolecular process can significantly increase reaction rates and control stereochemical outcomes, often resulting in a net retention of configuration at the reaction center chem-station.comyoutube.com.

In carbohydrate chemistry, a classic example of NGP is the participation of an acyl group (such as acetyl or benzoyl) at the C-2 position in reactions at the anomeric center (C-1). When a glycosyl donor with a 1,2-trans arrangement (e.g., an α-altropyranoside derivative with a participating C-2 O-acyl group) is activated, the acyl group can act as an intramolecular nucleophile. It attacks the anomeric center as the leaving group departs, forming a cyclic acyloxonium ion intermediate (e.g., a dioxolanium ion) chem-station.comscribd.com.

The table below contrasts the outcomes of a glycosylation reaction at the anomeric center of an α-altropyranoside donor with and without a participating group at the C-2 position.

FeatureC-2 Participating Group (e.g., O-Acetyl)C-2 Non-Participating Group (e.g., O-Benzyl)
Mechanism Neighboring Group Participation (NGP)SN1-like or SN2-like, depending on conditions
Key Intermediate Cyclic acyloxonium ionOxocarbenium ion (for SN1 pathway)
Stereochemical Outcome Double inversion leading to overall retention Mixture of inversion and retention products possible
Typical Product 1,2-trans glycoside (β-altropyranoside)α- or β-glycoside, selectivity depends on conditions

Applications of Methyl Altropyranoside and Its Derivatives in Advanced Chemical Synthesis

Utilization as Building Blocks for the Construction of Complex Carbohydrates and Oligosaccharides

The precise arrangement of hydroxyl groups on the pyranose ring of methyl altropyranoside makes it an attractive starting material for the synthesis of complex carbohydrates and oligosaccharides. Through selective protection and activation of these hydroxyl groups, this compound can function as either a glycosyl donor or acceptor in glycosylation reactions, enabling the formation of specific glycosidic linkages.

For instance, derivatives of methyl α-D-altropyranoside can be strategically employed in a convergent approach to oligosaccharide synthesis. In this strategy, monosaccharide or oligosaccharide fragments are synthesized independently and then coupled together. The altropyranoside unit, with its distinct reactivity, can facilitate the stereoselective formation of challenging glycosidic bonds. Research has demonstrated the use of various methyl glycosides as building blocks, which, through a series of protection, glycosylation, and deprotection steps, lead to the assembly of complex oligosaccharide chains. While specific examples detailing the extensive use of this compound are part of the broader landscape of carbohydrate chemistry, the principles of its application follow established methodologies in oligosaccharide synthesis.

The strategic use of protecting groups on the altropyranoside scaffold allows for regioselective glycosylation at specific positions. This control is crucial for building oligosaccharides with predetermined sequences and linkages, which are often essential for their biological function.

Precursors for the Synthesis of Chiral Crown Ethers and Macrocyclic Compounds

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral crown ethers and other macrocyclic compounds. These molecules are of significant interest due to their ability to selectively bind ions and small organic molecules, with applications in enantioselective recognition, catalysis, and separation science.

A notable example is the synthesis of altropyranoside-based azacrown ethers. In one study, the synthesis of two such crown ethers was achieved starting from a derivative of methyl α-D-altropyranoside. The synthetic route involved the regioselective opening of an epoxide ring on a related sugar, methyl-2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, which yields a 3-substituted altropyranoside intermediate nih.gov. This intermediate is then further elaborated and cyclized to form the chiral macrocycle.

The rigid carbohydrate scaffold imparts a well-defined three-dimensional structure to the crown ether, which is crucial for its chiral recognition capabilities. The substituents on the pyranoside ring and the nature of the macrocyclic ring can be varied to fine-tune the binding properties and enantioselectivity of these compounds.

Starting MaterialKey IntermediateFinal Product
Methyl-2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside3-Substituted altropyranosideAltropyranoside-based azacrown ether

Development of Chiral Catalysts and Reagents Derived from Altropyranoside Scaffolds

The well-defined stereochemistry of the altropyranoside framework has been leveraged in the development of chiral catalysts and reagents for asymmetric synthesis. By attaching catalytically active moieties to the sugar scaffold, researchers can create a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

While the development of catalysts from various carbohydrate scaffolds is a broad area of research, the principles can be applied to altropyranoside derivatives. For example, the hydroxyl groups of this compound can serve as anchor points for the attachment of phosphine (B1218219) ligands, which can then coordinate to transition metals to form chiral catalysts for reactions such as asymmetric hydrogenation or allylic alkylation.

The rigidity of the pyranoside ring helps to restrict the conformational flexibility of the catalyst, which can lead to higher enantioselectivities. The modular nature of this approach allows for the synthesis of a library of catalysts with different steric and electronic properties by varying the substituents on the sugar backbone and the nature of the catalytic group.

Synthesis of Biologically Relevant Structural Motifs and Analogs

This compound and its derivatives serve as valuable precursors for the synthesis of a variety of biologically important molecules and their analogs. The ability to selectively modify the functional groups of the sugar allows for the creation of novel structures with potential therapeutic applications.

3-Amino-Sugars as Probes and Potential Glycosidase Inhibitors

3-Amino sugars are an important class of compounds that can act as probes to study carbohydrate-protein interactions and as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. Derivatives of this compound are key intermediates in the synthesis of these valuable molecules.

The synthesis of methyl 3-amino-3-deoxy-α-D-altropyranosides has been achieved through the cleavage of a sugar epoxide, methyl 2,3-anhydro-α-D-mannopyranoside, with various amines. This reaction proceeds with high regioselectivity to afford the desired 3-amino-altropyranoside derivatives. Several of the synthesized altropyranosides have demonstrated micromolar inhibitory activity against bovine liver β-galactosidase and almond β-glucosidase.

CompoundTarget EnzymeInhibition Level
Methyl 3-amino-3-deoxy-α-D-altropyranoside derivativesBovine liver β-galactosidaseMicromolar
Methyl 3-amino-3-deoxy-α-D-altropyranoside derivativesAlmond β-glucosidaseMicromolar

Components in the Stereoselective Total Synthesis of Natural Products (e.g., L-Altro Sugars)

L-sugars are relatively rare in nature compared to their D-counterparts, but they are components of several biologically active natural products. The stereoselective synthesis of L-sugars often presents a significant challenge. While de novo asymmetric synthesis is a common approach, another strategy involves the stereochemical inversion of readily available D-sugars.

In principle, methyl α-D-altropyranoside can serve as a starting material for the synthesis of L-altrose-containing natural products. This would typically involve a key step where the stereochemistry at C-5 is inverted, for example, through an oxidation-reduction sequence or a nucleophilic displacement reaction. While a direct total synthesis of a complex natural product containing L-altrose from a methyl D-altropyranoside derivative requires specific literature examples, the de novo synthesis of L-altrose derivatives has been successfully achieved, highlighting the importance of accessing this rare sugar for natural product synthesis. For example, a highly divergent de novo asymmetric synthesis of benzyl (B1604629) α-6-deoxyaltropyranoside has been reported, which provides a route to L-altro sugars from non-carbohydrate precursors researchgate.netnih.gov.

Future Directions and Emerging Research Areas in Methyl Altropyranoside Chemistry

Development of Novel Stereoselective Synthetic Methodologies for Accessing Challenging Altropyranoside Derivatives

The synthesis of altropyranosides remains a formidable challenge due to the inherent steric hindrance and the need for precise control over multiple stereocenters. Future research is heavily focused on the development of innovative and highly stereoselective synthetic methods to access complex altropyranoside derivatives that are difficult to obtain through classical approaches. nih.govmdpi.com

Key areas of development include:

Catalyst-Controlled Glycosylations: Moving beyond substrate control, the use of novel organometallic or organocatalytic systems is being explored to dictate the stereochemical outcome of glycosylation reactions, enabling the formation of specific anomers regardless of the inherent reactivity of the glycosyl donor.

Acyclic Precursor Strategies: Methods that construct the pyranose ring from acyclic precursors offer an alternative approach to control stereochemistry. By setting the stereocenters on a flexible chain before cyclization, chemists can overcome the steric constraints of the rigid pyranoside ring.

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis presents a powerful tool for achieving high stereoselectivity under mild conditions. The use of engineered glycosyltransferases and other enzymes is a promising avenue for the synthesis of specific altropyranoside linkages found in nature or for creating novel non-natural derivatives.

Table 1: Emerging Stereoselective Synthetic Strategies for Altropyranosides

Methodology Description Potential Advantages
Chiral Catalyst-Mediated Glycosylation Employs a chiral catalyst to create a stereochemically defined environment around the reaction center, directing the approach of the glycosyl acceptor to one face of the oxocarbenium-like intermediate. High stereoselectivity (α or β), broader substrate scope, potential for catalytic turnover.
Ring-Closing Metathesis (RCM) Construction of the pyranoside ring from a functionalized diene precursor using RCM. Stereocenters are established in the acyclic precursor, allowing for greater synthetic flexibility. Access to highly functionalized and unusual derivatives; stereochemistry is set prior to ring formation.
Engineered Glycosyltransferases Use of enzymes specifically mutated to accept altropyranoside donors or acceptors and catalyze the formation of glycosidic bonds with high fidelity. Unparalleled stereospecificity and regioselectivity; environmentally benign reaction conditions.

Integration of Advanced Computational Approaches with Experimental Data for Enhanced Mechanistic Understanding

To accelerate the development of the synthetic methodologies described above, a deeper, more quantitative understanding of reaction mechanisms is essential. The integration of high-level computational chemistry with empirical experimental data is a rapidly growing field that is providing unprecedented insight into the subtle forces governing carbohydrate reactivity.

Future efforts in this area will likely involve:

Density Functional Theory (DFT) Studies: Modeling transition states of glycosylation reactions to predict stereochemical outcomes, understand the role of protecting groups, and elucidate the mechanism of catalyst action.

Molecular Dynamics (MD) Simulations: Simulating the conformational behavior of altropyranoside derivatives and their interactions with enzymes or catalysts in solution. This can reveal key information about substrate binding and the conformational requirements for a reaction to occur.

Pharmacophore and QSAR Modeling: In the context of drug discovery, computational models can be used to understand the structure-activity relationship (SAR) of altropyranoside-based inhibitors and to design new scaffolds with improved potency and selectivity. nih.gov

By combining predictive modeling with targeted experiments, researchers can move from a trial-and-error approach to a more rational, design-based strategy for developing new reactions and functional molecules.

Exploration of New Reactivity Patterns and Unprecedented Transformations of the Altropyranoside Core

Beyond glycosylation, the altropyranoside core itself is a platform for exploring novel chemical transformations. The unique spatial arrangement of its hydroxyl groups can lead to reactivity patterns not observed in more common sugars like glucose or mannose.

Emerging research is focused on:

Site-Selective Functionalization: Developing methods to chemically distinguish between the equatorial (C3) and axial (C2, C4) hydroxyl groups without the need for extensive protecting group manipulations. This remains a significant challenge and a key goal in carbohydrate synthesis.

Ring-Distortion and Rearrangement Chemistry: Investigating reactions that proceed through high-energy intermediates, such as boat or skew-boat conformations, to access novel scaffolds. The inherent steric strain in some altropyranoside derivatives could be harnessed to drive unique rearrangement reactions.

Radical and Photochemical Reactions: Applying modern synthetic methods involving radical intermediates or photochemical activation to the altropyranoside scaffold. These approaches can enable transformations that are impossible under traditional ionic reaction conditions, opening the door to new classes of derivatives.

Design and Synthesis of Altropyranoside-Based Scaffolds for Applications in Chemical Biology and Material Science

The rigid and well-defined three-dimensional structure of the methyl altropyranoside ring makes it an ideal scaffold for the spatial presentation of functional groups. nih.gov This concept is central to its growing application in fields beyond traditional carbohydrate chemistry. The synthesis of diverse and complex scaffolds is a crucial element in the discovery of new probes and drugs. nih.gov

Chemical Biology: Altropyranoside derivatives are being designed as glycomimetics to probe or inhibit carbohydrate-protein interactions. By presenting key functional groups (e.g., pharmacophores) in a specific orientation that mimics a natural ligand, these scaffolds can serve as highly selective enzyme inhibitors or receptor antagonists. The development of compound collections based on diverse scaffolds is critical for success in biological screenings. nih.gov

Material Science: The ability to append multiple functional groups to the altropyranoside core allows for its use as a building block in supramolecular chemistry and materials science. Researchers are exploring the synthesis of altropyranoside-centered liquid crystals, gelators, and components of self-assembling systems where the defined stereochemistry of the core can translate into controlled macroscopic properties.

Table 2: Potential Applications of Altropyranoside-Based Scaffolds

Field Application Area Rationale for Using Altropyranoside Scaffold
Chemical Biology Enzyme Inhibitor Design The rigid framework can position inhibitory functional groups to match the geometry of an enzyme's active site, leading to high potency and selectivity.
Chemical Biology Molecular Probes Attachment of fluorophores or affinity tags to the scaffold allows for the creation of tools to study biological processes involving carbohydrate recognition.
Material Science Chiral Liquid Crystals The inherent chirality and rigidity of the altropyranoside core can be used to induce the formation of chiral mesophases in liquid crystalline materials.
Material Science Supramolecular Gels Functionalization with groups capable of non-covalent interactions (e.g., hydrogen bonding, π-stacking) can lead to self-assembly into ordered gel networks.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Glucose

Q & A

Q. What are the established synthetic routes for methyl altropyranoside derivatives, and how do reaction conditions influence yield?

this compound derivatives are commonly synthesized via nucleophilic ring-opening of epoxide intermediates. For example, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside undergoes diaxial ring-opening with nucleophiles (e.g., azide, amines) to yield C3-substituted altropyranosides . Reaction conditions such as solvent choice (e.g., 1,1,2,2-tetrachloroethane), temperature (reflux vs. room temperature), and catalyst presence significantly impact yields. Evidence shows yields ranging from 10% (trans-diequatorial products) to 47% (optimized routes with neutral alumina purification) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral data interpreted?

Key techniques include:

  • NMR : ¹H and ¹³C NMR identify substituent positions and anomeric configuration. For example, δ 3.82–4.11 ppm (benzylic protons) and δ 5.38–5.47 ppm (C-1 anomeric protons) confirm glycosidic linkages .
  • IR : Absence of hydroxyl absorption (~3400 cm⁻¹) and azide peaks (2100 cm⁻¹) validate protection/deprotection steps .
  • Optical rotation : Specific rotation ([α]D +38.8° in chloroform) confirms stereochemical purity .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of this compound analogs to minimize by-products?

Stereochemical challenges arise during nucleophilic additions and reductive aminations. For instance, reductive amination of 3,3'-diketones with sodium cyanoborohydride/ammonium acetate yields 39% desired diamino product but generates monoaminated by-products (e.g., 3'-hydroxy and 3'-cyano derivatives) . Mitigation strategies include:

  • Adjusting reaction stoichiometry (excess nucleophile).
  • Using chiral auxiliaries or enzymes for enantiocontrol.
  • Purification via preparative TLC or column chromatography .

Q. How should researchers address contradictions in reported yields or regioselectivity across studies?

Discrepancies often stem from divergent reaction conditions or analytical methods. For example:

  • Case 1 : Trans-diequatorial products from epoxide ring-opening are reported at <10% yield in some studies but higher in others using optimized catalysts.
  • Resolution : Replicate experiments with controlled variables (solvent, temperature) and validate via multiple characterization methods (e.g., HPLC vs. TLC) .
  • Case 2 : Conflicting NMR assignments for benzylidenated intermediates. Cross-validate with 2D NMR (COSY, HSQC) and computational modeling .

Q. What methodologies enable the study of this compound’s biological interactions, and how are confounding variables controlled?

While direct biological data on this compound is limited, analogous glycosides are studied via:

  • Molecular docking : To predict binding affinity with enzymes (e.g., glycosidases).
  • In vitro assays : Use purified enzymes (e.g., α-mannosidase) with controls for pH, temperature, and inhibitor presence .
  • Metabolic labeling : Track cellular uptake using radiolabeled derivatives (³H or ¹⁴C) .

Methodological Frameworks

Q. How can systematic reviews or meta-analyses be applied to this compound research?

Follow Cochrane Handbook guidelines:

  • Define inclusion/exclusion criteria (e.g., studies with NMR/IR validation).
  • Assess bias risk (e.g., incomplete spectral data, unreported by-products).
  • Use tools like PRISMA for transparent reporting .

Q. What statistical approaches are appropriate for analyzing reaction yield data in synthetic studies?

  • Multivariate analysis : Correlate yield with variables (temperature, solvent polarity).
  • ANOVA : Compare yields across reaction conditions.
  • Error analysis : Report standard deviations from triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.